molecular formula C6H3CH3(NO2)2<br>C7H6N2O4<br>C7H6N2O4 B1218952 2,3-Dinitrotoluene CAS No. 25321-14-6

2,3-Dinitrotoluene

Cat. No.: B1218952
CAS No.: 25321-14-6
M. Wt: 182.13 g/mol
InChI Key: DYSXLQBUUOPLBB-UHFFFAOYSA-N
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Description

2,3-Dinitrotoluene is an organic compound with the molecular formula C₇H₆N₂O₄. It is a pale yellow crystalline solid that is primarily used as an intermediate in the production of other chemicals. This compound is one of the six isomers of dinitrotoluene, which are derivatives of toluene with two nitro groups attached to the benzene ring. The nitro groups in this compound are positioned at the second and third carbon atoms of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dinitrotoluene is typically synthesized through the nitration of toluene. The nitration process involves the reaction of toluene with a nitrating mixture, which usually consists of nitric acid and sulfuric acid. The reaction conditions are carefully controlled to ensure the selective formation of the desired isomer. The nitration process can be summarized as follows:

    Mononitration: Toluene is first nitrated to form mononitrotoluene. This step involves the reaction of toluene with a nitrating mixture at a temperature of around 30-60°C.

    Dinitration: The mononitrotoluene is then further nitrated to form dinitrotoluene. This step is carried out at a higher temperature, typically around 80-100°C.

The overall reaction can be represented as: [ \text{C}_7\text{H}_8 + 2\text{HNO}_3 \rightarrow \text{C}_7\text{H}_6\text{N}_2\text{O}_4 + 2\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves a continuous nitration process. The nitrating mixture is continuously fed into a reactor containing toluene, and the reaction mixture is continuously removed and separated into its components. The organic phase, containing the dinitrotoluene, is separated from the aqueous phase, which contains the spent acids. The organic phase is then purified to obtain the desired isomer.

Chemical Reactions Analysis

Types of Reactions

2,3-Dinitrotoluene undergoes various chemical reactions, including:

    Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like iron and hydrochloric acid.

    Oxidation: The methyl group in this compound can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.

    Substitution: The nitro groups in this compound can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or iron and hydrochloric acid.

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

    Reduction: 2,3-Diaminotoluene

    Oxidation: 2,3-Dinitrobenzoic acid

    Substitution: Various substituted nitrotoluenes depending on the nucleophile used.

Scientific Research Applications

2,3-Dinitrotoluene has several applications in scientific research and industry:

    Chemistry: It is used as an intermediate in the synthesis of other chemicals, including dyes, pigments, and explosives.

    Biology: Studies have been conducted to understand the toxicological effects of this compound on living organisms.

    Medicine: Research is ongoing to explore the potential use of this compound derivatives in pharmaceuticals.

    Industry: It is used in the production of polyurethane foams, which are widely used in various applications such as insulation, cushioning, and packaging.

Mechanism of Action

The mechanism of action of 2,3-Dinitrotoluene primarily involves its interaction with biological molecules. The nitro groups in this compound can undergo reduction to form reactive intermediates, which can interact with cellular components such as proteins, DNA, and lipids. These interactions can lead to oxidative stress, DNA damage, and disruption of cellular functions. The exact molecular targets and pathways involved in these processes are still under investigation.

Comparison with Similar Compounds

2,3-Dinitrotoluene is one of the six isomers of dinitrotoluene. The other isomers include:

  • 2,4-Dinitrotoluene
  • 2,5-Dinitrotoluene
  • 2,6-Dinitrotoluene
  • 3,4-Dinitrotoluene
  • 3,5-Dinitrotoluene

Comparison

    2,4-Dinitrotoluene: This isomer is the most commonly produced and used in the industry, particularly in the production of toluene diisocyanate for polyurethane foams.

    2,5-Dinitrotoluene: Less commonly used, but it has similar chemical properties to this compound.

    2,6-Dinitrotoluene: Also used in the production of toluene diisocyanate, but in smaller quantities compared to 2,4-Dinitrotoluene.

    3,4-Dinitrotoluene: and : These isomers are less commonly encountered and have limited industrial applications.

This compound is unique due to its specific positioning of nitro groups, which influences its chemical reactivity and applications.

Properties

IUPAC Name

1-methyl-2,3-dinitrobenzene
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InChI

InChI=1S/C7H6N2O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3
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InChI Key

DYSXLQBUUOPLBB-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H6N2O4, Array
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DSSTOX Substance ID

DTXSID4027236
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Molecular Weight

182.13 g/mol
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Physical Description

Dinitrotoluene appears as a yellow crystalline solid or an oily liquid consisting of the three isomers. Insoluble in water and denser than water. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion or inhalation., Orange-yellow crystalline solid with a characteristic odor; Note: Often shipped molten; [NIOSH], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor., Orange-yellow crystalline solid with a characteristic odor. [Note: Often shipped molten.]
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Boiling Point

482 °F at 760 mmHg (NTP, 1992), 250 °C, 572 °F
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Flash Point

404 °F (NIOSH, 2023), 207 °C, 404 °F (Closed cup), 404 °F
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Solubility

Very slightly soluble (NTP, 1992), Soluble in alcohol and ether; very soluble in acetone, In water, 2.70X10+2 mg/L at 22 °C, Soluble in ethanol, ether; slightly soluble in chloroform, In water, 161 mg/L at 25 °C, Solubility in water: very poor, Insoluble
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Density

1.3208 (NTP, 1992) - Denser than water; will sink, 1.32 at 71 °C (liquid); 1.52 (solid), 1.3 (Water = 1), Relative density (water = 1): 1.3 (liquid), 1.32
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Vapor Density

6.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.27 (Air = 1), 6.28 (Air = 1), Relative vapor density (air = 1): 6.28, 6.3
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Vapor Pressure

1 mmHg (NIOSH, 2023), 0.0004 [mmHg], 4X10-4 mm Hg at 25 °C /Estimate for all isomers/, 1 mmHg
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Color/Form

OILY LIQUID /COMMERCIAL MIXTURE/, Orange-yellow crystalline solid [Note: Often shipped molten]., Yellow crystals

CAS No.

25321-14-6, 602-01-7
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Record name 2,3-Dinitrotoluene
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Record name 2,3-Dinitrotoluene
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Record name Benzene, 1-methyl-2,3-dinitro-
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Record name 2,3-Dinitrotoluene
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Record name Dinitrotoluene
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Record name 2,3-DINITROTOLUENE
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Record name DINITROTOLUENE
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Record name 2,3-DINITROTOLUENE
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Record name 2,3-DINITROTOLUENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name DINITROTOLUENE
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Melting Point

158 °F (NTP, 1992), 63 °C, 59-61 °C, 158 °F
Record name DINITROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/612
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,3-DINITROTOLUENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5499
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,3-DINITROTOLUENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0726
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DINITROTOLUENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/324
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Dinitrotoluene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0235.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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